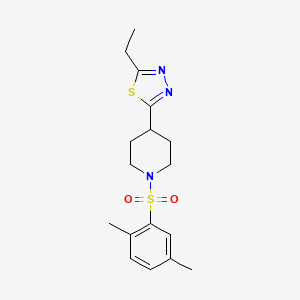

1-(2,5-dimethylbenzenesulfonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine

Description

1-(2,5-Dimethylbenzenesulfonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a 2,5-dimethylbenzenesulfonyl group and a 5-ethyl-1,3,4-thiadiazole moiety. This compound is structurally analogous to bioactive thiadiazole derivatives, which are known for diverse biological activities such as antihypertensive, anticonvulsant, and antimicrobial effects .

Propriétés

IUPAC Name |

2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]-5-ethyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S2/c1-4-16-18-19-17(23-16)14-7-9-20(10-8-14)24(21,22)15-11-12(2)5-6-13(15)3/h5-6,11,14H,4,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQKRZGIOKCECL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(2,5-dimethylbenzenesulfonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine represents a significant molecular structure in medicinal chemistry due to its potential biological activities. This compound integrates a piperidine ring with a thiadiazole moiety, which is known for its diverse pharmacological effects. The focus of this article is to explore the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C15H20N2O2S2

- Molecular Weight : 320.46 g/mol

- CAS Number : Not specifically listed but related to the components.

Biological Activity Overview

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated a broad spectrum of biological activities. These include:

- Antimicrobial Activity : Thiadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds with this scaffold can inhibit the growth of various bacterial strains and fungi .

- Anticancer Properties : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells. A study on related compounds showed effective cytotoxicity against MCF-7 and HepG2 cell lines .

- Anti-inflammatory Effects : The presence of sulfonyl groups in similar compounds has been linked to anti-inflammatory activity by inhibiting cyclooxygenase enzymes .

Antimicrobial Activity

A study evaluated several thiadiazole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In a comparative study involving various thiadiazole-based compounds, the compound 41a , which shares structural similarities with our target compound, showed IC50 values of 0.28 µg/mL against MCF-7 cells. This suggests that the incorporation of the thiadiazole moiety significantly enhances anticancer potential .

Anti-inflammatory Mechanism

Research into related sulfonamide compounds revealed that they effectively inhibit COX-2 in vitro, leading to reduced inflammation markers in animal models. This mechanism may also extend to our compound due to the sulfonyl group present .

Data Table: Summary of Biological Activities

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related molecules from the evidence:

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Variations Heterocyclic Core: The target compound’s 1,3,4-thiadiazole moiety distinguishes it from oxadiazole analogs (e.g., ’s oxadiazole derivatives). Linker Groups: Unlike the acetamide linker in ’s compound, the target’s sulfonyl group may improve metabolic stability and solubility.

Biological Activity Antimicrobial Potential: highlights the antibacterial activity of sulfonylpiperidine-oxadiazole hybrids. The target compound’s thiadiazole group may offer broader-spectrum activity due to sulfur’s electronegativity and lipophilicity . CNS Effects: ’s thiadiazole-piperidine derivative shows CNS activities (anticonvulsant, antidepressant). The target compound’s ethyl substituent on thiadiazole could enhance blood-brain barrier penetration compared to benzyl or methyl groups .

Synthetic Accessibility

- The target compound’s synthesis likely parallels methods in (sulfonylation) and (nucleophilic substitution). For example, sulfonyl chloride intermediates (as in ’s Step IV) could react with piperidine-thiadiazole precursors under basic conditions .

The 5-ethyl group on thiadiazole may improve lipophilicity compared to methyl or benzyl substituents in analogs .

Research Findings and Hypotheses

- Hypothesized Activity : Based on , the target compound may exhibit dual antihypertensive and antimicrobial effects due to its hybrid sulfonyl-thiadiazole-piperidine architecture.

- SAR Insights : Ethyl substitution on thiadiazole (vs. methyl in ’s pyrrolidinedione derivatives) could enhance bioavailability, as longer alkyl chains improve membrane permeability .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign peaks for sulfonyl (-SO₂-) and thiadiazole protons (δ 8.1–8.5 ppm for aromatic sulfonyl groups; δ 2.4–2.6 ppm for ethyl substituents on thiadiazole) .

- X-ray crystallography : Resolve piperidine ring conformation (e.g., boat vs. chair) and intermolecular interactions (e.g., C–H···O/N/S hydrogen bonds) critical for stability .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns of the sulfonyl-thiadiazole-piperidine backbone .

How does the conformation of the piperidine ring influence the compound’s biological activity?

Advanced Research Focus

The piperidine ring’s conformation affects binding to biological targets. For example:

- Boat conformation : Observed in X-ray studies (puckering parameters q₂ = 0.663 Å, q₃ = -0.045 Å) creates a planar surface for hydrophobic interactions with bacterial enzymes .

- Twist angles : Dihedral angles between piperidine and aromatic rings (75.6°–86.3°) modulate steric hindrance, impacting antibacterial efficacy .

- Methodological approach : Use molecular docking paired with crystallographic data to correlate ring geometry with activity .

How can researchers resolve contradictions between computational predictions and experimental crystallographic data on molecular geometry?

Advanced Research Focus

Discrepancies often arise from solvent effects or dynamic conformations. Strategies include:

- Periodic DFT simulations : Compare optimized gas-phase structures with experimental crystal packing to identify environmental influences (e.g., hydrogen-bond networks) .

- PIXEL energy calculations : Quantify intermolecular interactions (e.g., C–H···S) that stabilize specific conformations in the solid state .

- Variable-temperature NMR : Capture conformational flexibility in solution, contrasting with rigid crystal structures .

What strategies mitigate batch-to-batch variability in sulfonation reactions during synthesis?

Advanced Research Focus

Variability stems from incomplete sulfonyl chloride activation or moisture sensitivity. Solutions:

- Stoichiometric control : Use 1.1–1.3 equivalents of sulfonyl chloride to ensure complete reaction without excess reagent .

- Moisture-free conditions : Conduct reactions under nitrogen and use anhydrous solvents (e.g., DMF) .

- Purification : Recrystallize intermediates from methanol/water mixtures to remove unreacted starting materials .

What in vitro models are suitable for initial antibacterial evaluation of this compound?

Q. Basic Research Focus

- Bacterial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models, with MIC assays to determine efficacy .

- Enzyme inhibition assays : Target bacterial dihydrofolate reductase (DHFR) or DNA gyrase, leveraging the thiadiazole moiety’s electron-deficient nature for binding .

How can researchers design stability studies to assess environmental and storage impacts on this compound?

Q. Advanced Research Focus

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures under varying humidity .

- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC .

- Solvent compatibility : Test solubility in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents to guide formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.